molecular formula C8H8ClN3O B181874 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride CAS No. 1905-75-5

5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride

Cat. No. B181874
CAS RN: 1905-75-5
M. Wt: 197.62 g/mol
InChI Key: APGIIVSHRRCAPU-UHFFFAOYSA-N
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Description

5-Phenyl-1,3,4-oxadiazol-2-amine can be used as a pH indicator in the acidic range in living cells due to the fluorescence the compound gives off when in an acidic environment .


Synthesis Analysis

The synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine involves the condensation of appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride to undergo dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride is characterized by almost identical C-O and C=N bond lengths in the oxadiazole ring, although different substituents are attached to the ring . The phenyl ring is inclined to the planar oxadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 197.625 . Other properties like melting point and spectral data are also available .

Scientific Research Applications

5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of several enzymes, such as caspase-3 and caspase-7, which are involved in the regulation of apoptosis. This compound has also been found to be a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, this compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.

Mechanism of Action

Advantages and Limitations for Lab Experiments

There are several advantages and limitations associated with the use of 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride for laboratory experiments. One of the advantages of using this compound is that it is a potent inhibitor of several enzymes, allowing researchers to study the effects of enzyme inhibition on various biological processes. Additionally, this compound is a small molecule, making it easy to handle and manipulate in the laboratory. However, there are also several limitations associated with the use of this compound for laboratory experiments. For example, this compound is a potent inhibitor of several enzymes, which can lead to unexpected results in experiments. Additionally, this compound can be toxic in high concentrations, which can lead to adverse effects in laboratory animals.

Future Directions

There are several potential future directions for the use of 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride in scientific research. One potential direction is the development of more potent and specific inhibitors of enzymes that are involved in the regulation of apoptosis and other cellular processes. Additionally, this compound could be used to study the effects of enzyme inhibition on various diseases, such as

Synthesis Methods

5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride is typically synthesized through a three-step process. The first step involves the reaction of 5-chloro-1,3,4-oxadiazol-2-amine with acetic anhydride, resulting in the formation of 5-acetamido-1,3,4-oxadiazol-2-amine. The second step involves the reaction of the 5-acetamido-1,3,4-oxadiazol-2-amine with hydrochloric acid, resulting in the formation of this compound. The third and final step involves the purification of the this compound through a series of chromatographic techniques.

properties

IUPAC Name

5-phenyl-1,3,4-oxadiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.ClH/c9-8-11-10-7(12-8)6-4-2-1-3-5-6;/h1-5H,(H2,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITDIAUDQFMLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1905-75-5
Record name NSC18327
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenyl-1,2,5-oxadiazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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